N-(2,4-dimethylphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
Description
N-(2,4-dimethylphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide, also known by its chemical name Diethylhexyl Butamido Triazone (CAS#: 154702-15-5), is a compound with interesting properties. Let’s explore further!
Properties
Molecular Formula |
C22H21N5O |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
InChI |
InChI=1S/C22H21N5O/c1-13-10-11-18(14(2)12-13)23-22(28)20-16(4)27-21(25-24-20)19(15(3)26-27)17-8-6-5-7-9-17/h5-12H,1-4H3,(H,23,28) |
InChI Key |
JMXATCKNUZSSDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N3C(=C(C(=N3)C)C4=CC=CC=C4)N=N2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production Methods:
For industrial production, Diethylhexyl Butamido Triazone is likely synthesized on a larger scale using optimized processes. These methods may involve efficient reagents, catalysts, and purification steps.
Chemical Reactions Analysis
Reactivity:
Diethylhexyl Butamido Triazone is a UV absorber commonly used in sunscreens and cosmetics. It undergoes various reactions, including:
Oxidation: It may be susceptible to oxidation under UV exposure.
Substitution: The amide group can participate in substitution reactions.
Other Transformations: Further studies are needed to explore its reactivity comprehensively.
Common Reagents and Conditions:
Reagents and conditions depend on the specific reaction. typical conditions include organic solvents, mild temperatures, and suitable catalysts.
Major Products:
The major products formed during reactions involving Diethylhexyl Butamido Triazone would include derivatives with modified functional groups or altered UV-absorbing properties.
Scientific Research Applications
Diethylhexyl Butamido Triazone finds applications in various fields:
Cosmetics and Sunscreens: Its UV-absorbing properties make it valuable in protecting skin from harmful UV radiation.
Photostability Enhancer: It stabilizes other UV filters, improving their longevity.
Polymer Chemistry: It can be incorporated into polymers for UV protection.
Photodynamic Therapy: Research explores its use in combination with light-based therapies.
Mechanism of Action
The compound’s mechanism involves absorbing UV radiation, preventing it from damaging skin cells. It acts as a shield against UVB and UVA rays, reducing the risk of sunburn and skin aging.
Comparison with Similar Compounds
Diethylhexyl Butamido Triazone stands out due to its unique structure, combining triazine and amide moieties. Similar compounds include avobenzone, octocrylene, and octinoxate, but each has distinct properties.
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